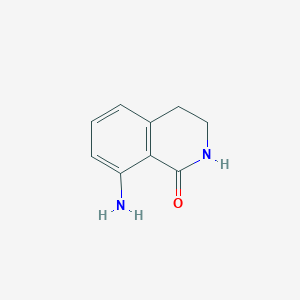

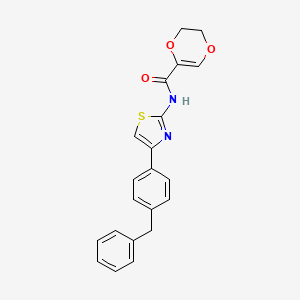

![molecular formula C21H21N5O4S B2928326 Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896167-48-9](/img/structure/B2928326.png)

Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amino group could be introduced through a reaction with ammonia or an amine, the sulfanyl group could be introduced through a reaction with a suitable sulfur compound, and the acetyl group could be introduced through a reaction with acetic anhydride or acetyl chloride. The benzoate ester group could be introduced through a reaction with methyl benzoate .Chemical Reactions Analysis

As a complex organic molecule, this compound could participate in a variety of chemical reactions. The amino group could participate in acid-base reactions, the sulfanyl group could participate in redox reactions, and the acetyl group could participate in nucleophilic acyl substitution reactions. The benzoate ester group could also undergo hydrolysis to produce benzoic acid and methanol .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Properties

The molecular structure of compounds related to Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate demonstrates specific chemical characteristics and interactions. For instance, the 4,5-dihydro-1,2,4-triazine ring exhibits planarity and inclines at specific dihedral angles to adjacent molecular rings, indicating potential for unique chemical behaviors and interactions within biological systems or chemical reactions. This structural analysis contributes to understanding the compound’s potential applications in scientific research, such as targeted drug design or material science (H. Fun, C. Quah, Nithinchandra, B. Kalluraya, 2011).

Synthetic Applications

Research into the synthesis of related compounds, such as Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, has shown the potential for creating important intermediates in pharmaceutical development. The methodologies developed offer insights into more efficient, cost-effective, and higher-yield chemical synthesis processes, which are crucial for the production of complex molecules for various scientific applications. Such studies underscore the broader utility of Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate and its derivatives in research and industry (Yang Jian-she, 2009).

Chemical Reactions and Mechanisms

Innovative chemical reactions involving related compounds have been documented, showcasing the versatility of Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate in synthesizing diverse molecular structures. For example, the formal [4 + 2+1] annulation reaction for the synthesis of benzo[e][1,4]diazepin-3-ones presents a novel approach to constructing complex molecules with potential biological or material applications. Such reactions are significant for the development of new drugs, materials, and chemical probes, highlighting the compound's role in advancing scientific research (Xiao Geng, Can Wang, Chun-Wei Huang, Peng Zhao, You Zhou, Yan‐Dong Wu, A. Wu, 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[[2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S/c1-13-3-5-14(6-4-13)11-17-19(28)26(22)21(25-24-17)31-12-18(27)23-16-9-7-15(8-10-16)20(29)30-2/h3-10H,11-12,22H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUXYOJFJVFGJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

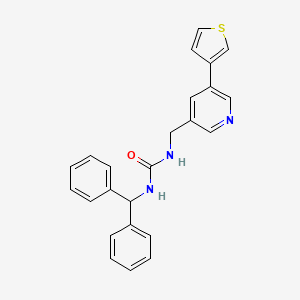

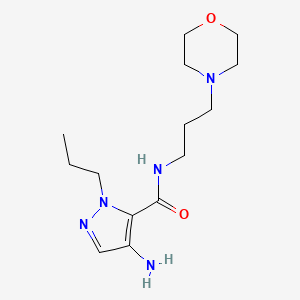

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2928245.png)

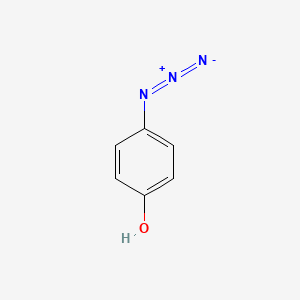

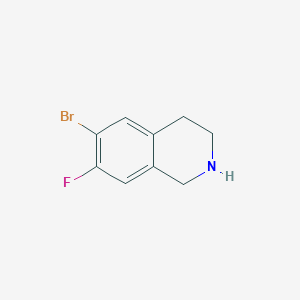

![N-(Cyanomethyl)-2-[[(1-methylbenzimidazol-2-yl)-phenylmethyl]amino]acetamide](/img/structure/B2928252.png)

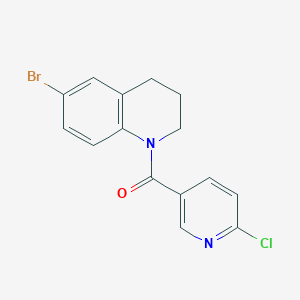

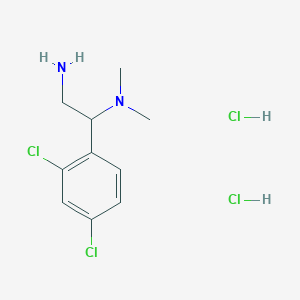

![N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2928257.png)

![(E)-1-(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2928258.png)

![N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2928263.png)

![8-(4-butylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928264.png)